molecular formula C18H15ClN4O4 B12635773 8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B12635773
M. Wt: 386.8 g/mol
InChI Key: KRDPFGXBUQPZSN-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,2-d]pyrimidine core substituted with a chlorine atom at position 8, a 4-hydroxyphenyl group at position 4, a morpholine ring at position 2, and a carboxylic acid at position 5.

Properties

Molecular Formula

C18H15ClN4O4

Molecular Weight

386.8 g/mol

IUPAC Name

8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C18H15ClN4O4/c19-12-9-13(17(25)26)20-16-14(10-1-3-11(24)4-2-10)21-18(22-15(12)16)23-5-7-27-8-6-23/h1-4,9,24H,5-8H2,(H,25,26)

InChI Key

KRDPFGXBUQPZSN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(=N2)C4=CC=C(C=C4)O)N=C(C=C3Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps, including the formation of the pyrido[3,2-d]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of the chloro group can produce various substituted pyrido[3,2-d]pyrimidines.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit a range of pharmacological effects. Key areas of interest include:

  • Antiviral Properties : Compounds within this class have demonstrated activity against several viral pathogens, suggesting potential use in antiviral drug development.
  • Anticancer Activity : The compound shows promise in targeting cancer cells, with studies indicating its ability to inhibit tumor growth through modulation of specific cellular pathways.
  • Neuropharmacology : The morpholine ring may facilitate interactions with neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of this compound:

StudyFocusFindings
Fridley et al. (2011)Cancer therapiesGene set analysis revealed significant associations between pyrimidine derivatives and cancer treatment responses, highlighting the role of compounds like 8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine in cancer pharmacotherapy .
Methyl Derivative StudiesAntiviral activityMethyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine derivatives exhibited notable antiviral properties against specific viral strains .
Neuroprotective EffectsNeuropharmacologyResearch indicated that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways. For example, it could inhibit dihydrofolate reductase (DHFR), leading to antitumor effects . The presence of the morpholinyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogs are differentiated by variations in substituents or core scaffolds, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / Identifier Core Structure Substituents (Positions) Key Features
Target Compound Pyrido[3,2-d]pyrimidine 8-Cl; 4-(4-hydroxyphenyl); 2-morpholine; 6-COOH Balanced polarity (COOH for solubility), hydrogen-bonding (hydroxyphenyl) .
8-Chloro-4-(1H-indol-5-yl) analog (CAS 1240122-96-6) Pyrido[3,2-d]pyrimidine 4-(indol-5-yl) instead of hydroxyphenyl Hydrophobic indole may enhance blood-brain barrier penetration .
8-Chloro-4-(4-hydroxymethyl-phenyl) analog Pyrido[3,2-d]pyrimidine 4-(hydroxymethyl-phenyl) Increased steric bulk; hydroxymethyl may reduce metabolic stability .
Thieno[3,2-d]pyrimidine derivatives Thieno[3,2-d]pyrimidine Morpholine, sulfonyl-piperazine Sulfur atom enhances lipophilicity; sulfonyl groups improve kinase selectivity .
Thiazolo[3,2-a]pyrimidine derivatives Thiazolo[3,2-a]pyrimidine Ethyl esters, fluorophenyl groups Ester groups reduce solubility; fluorophenyl increases electronegativity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s carboxylic acid enhances aqueous solubility over ester-based analogs (e.g., thiazolo[3,2-a]pyrimidines in ) .
  • Metabolic Stability : The hydroxyphenyl group in the target compound may undergo glucuronidation, whereas hydroxymethyl-phenyl analogs () could be more susceptible to oxidation .

Biological Activity

8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine core with several functional groups that contribute to its biological activity. The molecular formula is C18H15ClN4O4C_{18}H_{15}ClN_{4}O_{4} with a molecular weight of approximately 386.8 g/mol. The presence of the chloro group, morpholine moiety, and hydroxyphenyl substituent enhances its reactivity and interaction with biological targets .

Antiviral and Anticancer Properties

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant antiviral and anticancer activities. Specifically, studies have shown that compounds with similar structures can inhibit various cancer cell lines and viral replication pathways .

Table 1: Summary of Biological Activities

Activity TypeTargetObserved Effects
AntiviralVarious virusesInhibition of viral replication
AnticancerCancer cell linesInduction of apoptosis, inhibition of proliferation

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. Preliminary studies suggest that this compound may bind to receptors or enzymes involved in disease pathways, potentially modulating their activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The structural features such as the chloro group and morpholine ring are essential for enhancing solubility and bioavailability. Research has demonstrated that modifications to these groups can significantly impact the potency of the compound against various biological targets .

Table 2: Structure-Activity Relationship Findings

SubstituentModificationEffect on Activity
ChloroIncreased electronegativityEnhanced binding affinity
MorpholineAltered ring sizeImproved solubility and bioavailability

Case Studies

Several studies have highlighted the potential applications of this compound in therapeutic settings:

  • Anticancer Activity : In vitro studies showed that this compound induces apoptosis in specific cancer cell lines, demonstrating its potential as an anticancer agent .
  • Antiviral Effects : A study focused on the antiviral properties revealed that certain derivatives significantly inhibited viral replication in cultured cells, suggesting a pathway for developing new antiviral therapies .

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